
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene is an organic compound characterized by the presence of a bromomethyl group and a methylsulfanyl group attached to a hexene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-(methylsulfanyl)hex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the hexene backbone can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can convert the double bond to a single bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, and primary amines are commonly used under mild to moderate conditions.
Electrophilic Addition: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HBr, HCl) are used in the presence of inert solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Products include alcohols, nitriles, and amines.
Addition: Vicinal dihalides and haloalkanes.
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes and reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom.
Electrophilic Addition: The double bond reacts with an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile.
Oxidation: The sulfur atom in the methylsulfanyl group is oxidized, increasing its oxidation state and forming sulfoxides or sulfones.
Reduction: The double bond or sulfur atom is reduced, leading to the formation of alkanes or reduced sulfur compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene: Similar structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-6-(ethylsulfanyl)hex-1-ene: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
4-(Bromomethyl)-6-(methylsulfanyl)hex-2-ene: Similar structure but with the double bond at a different position.
Uniqueness
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene is unique due to the specific combination of functional groups and their positions on the hexene backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H15BrS |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
4-(bromomethyl)-6-methylsulfanylhex-1-ene |
InChI |
InChI=1S/C8H15BrS/c1-3-4-8(7-9)5-6-10-2/h3,8H,1,4-7H2,2H3 |
InChI-Schlüssel |
AIHPATAVMKAJGE-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(CC=C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


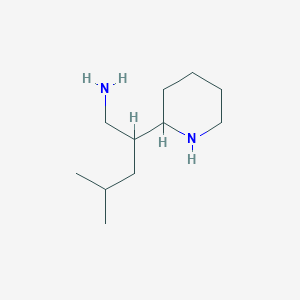
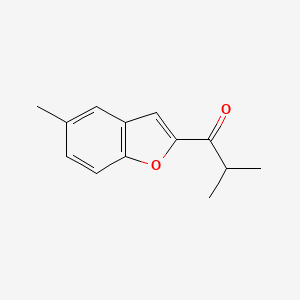
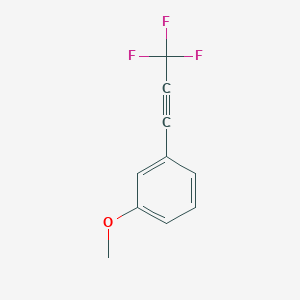
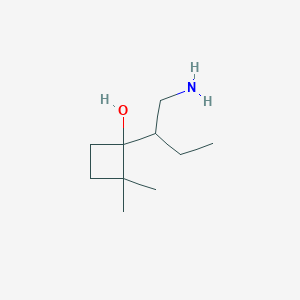
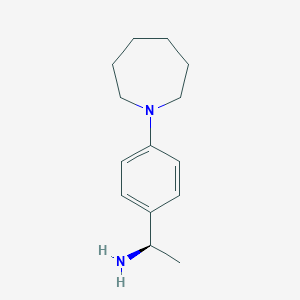



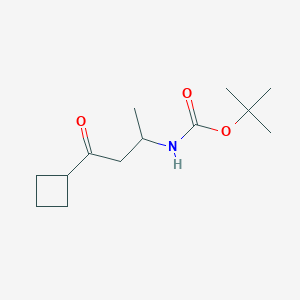
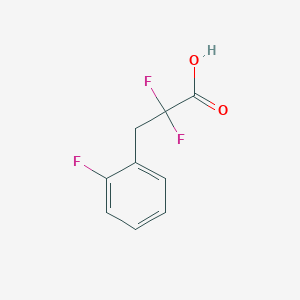
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)

